N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling and functionalization. Common reagents and catalysts used in these reactions include:
Thionyl chloride: for the formation of thiadiazole rings.
Hydrazine derivatives: for the synthesis of pyrazolo rings.
Palladium catalysts: for cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Continuous flow reactors: to ensure consistent reaction conditions.
Automated synthesis systems: to reduce human error and increase efficiency.
Purification techniques: such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N6OS2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N6OS2/c1-9(2)23-15-12(8-18-23)11(7-13(19-15)14-5-4-6-25-14)16(24)20-17-22-21-10(3)26-17/h4-9H,1-3H3,(H,20,22,24) |
InChI Key |
KQTUITHJGKPGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CC=CS4 |
Origin of Product |
United States |
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